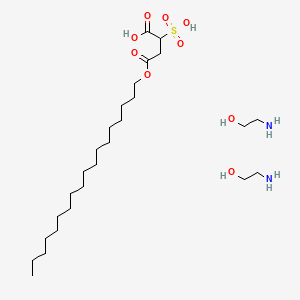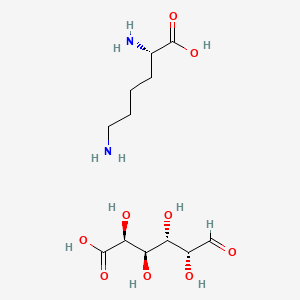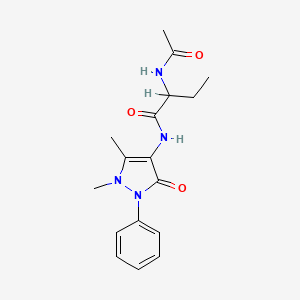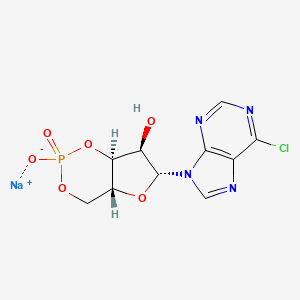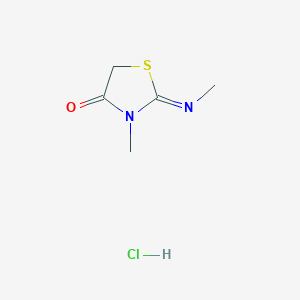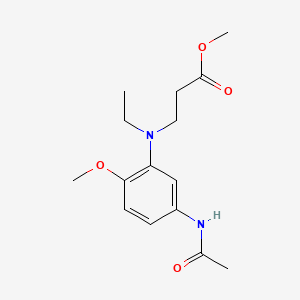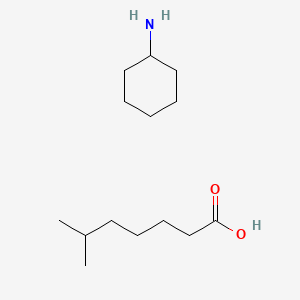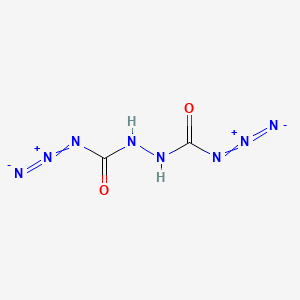
Hydrazine Dicarbonic Acid Diazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine Dicarbonic Acid Diazide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of hydrazine and azide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine Dicarbonic Acid Diazide typically involves the reaction of hydrazine with dicarbonic acid derivatives under controlled conditions. One common method includes the use of dinitrogen tetroxide as a nitrosonium ion source, which reacts with hydrazine to form the corresponding azide . This reaction is usually carried out at low temperatures (−20 to −40°C) in acetonitrile to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine Dicarbonic Acid Diazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dinitrogen tetroxide for azide formation, and various reducing agents for converting azides to amines . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions typically produce amines.
Wissenschaftliche Forschungsanwendungen
Hydrazine Dicarbonic Acid Diazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various azide-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hydrazine Dicarbonic Acid Diazide involves its reactivity with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.
Vergleich Mit ähnlichen Verbindungen
Hydrazine Dicarbonic Acid Diazide can be compared with other similar compounds, such as:
Hydrazine Carboxylic Acid Ethyl Ester: Another hydrazine derivative with different functional groups and reactivity.
Hydrazine Carboxylic Acid Tert-Butyl Ester: Similar to the ethyl ester but with a tert-butyl group, affecting its solubility and reactivity.
This compound stands out due to its unique combination of hydrazine and azide groups, making it a versatile compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
67880-17-5 |
|---|---|
Molekularformel |
C2H2N8O2 |
Molekulargewicht |
170.09 g/mol |
IUPAC-Name |
1-(carbonazidoylamino)-3-diazourea |
InChI |
InChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12) |
InChI-Schlüssel |
FLKSFAVFVZCTFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


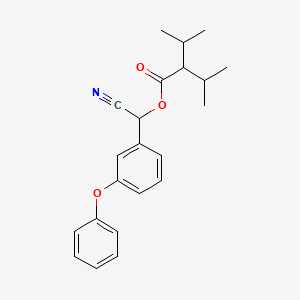
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

